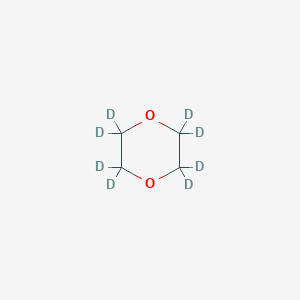

1,4-Dioxane-d8

描述

属性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBNJHYFVUHQT-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938800 | |

| Record name | (~2~H_8_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-74-4 | |

| Record name | 1,4-Dioxane-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-(2LH8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_8_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane-[2LH8] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxane-d8: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deuterated solvent and analytical standard, 1,4-Dioxane-d8. It covers its fundamental chemical and physical properties, outlines a typical synthesis protocol, and details its critical application in the quantitative analysis of 1,4-dioxane in environmental samples, with a focus on established regulatory methods.

Chemical Structure and Formula

This compound is the isotopically labeled form of 1,4-dioxane, where all eight hydrogen atoms have been replaced by deuterium. This substitution is key to its utility as an internal standard in mass spectrometry-based analytical methods.

-

Chemical Formula: C₄D₈O₂

-

Structure: A six-membered heterocyclic ether.

-

Systematic Name: Octadeuterio-1,4-dioxane

-

Synonyms: p-Dioxane-d8, Perdeuterodioxane[1]

The structural representation of this compound is a saturated ring containing two oxygen atoms at opposite positions, with each of the four carbon atoms bonded to two deuterium atoms.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application as a solvent and analytical standard.

| Property | Value |

| CAS Number | 17647-74-4[1][2] |

| Molecular Weight | 96.15 g/mol [1][2] |

| Appearance | Colorless liquid[2] |

| Density | 1.129 g/mL at 25 °C[2] |

| Boiling Point | 99 °C[2] |

| Melting Point | 12 °C |

| Refractive Index (n20/D) | 1.4198 |

| Isotopic Purity | ≥99 atom % D |

| Solubility | Miscible with water[3] |

Synthesis of this compound

The industrial synthesis of this compound follows the well-established method for producing its non-deuterated analog, utilizing deuterated precursors. The primary method is the acid-catalyzed dehydration and ring closure of deuterated diethylene glycol (diethylene glycol-d8) or the dimerization of deuterated ethylene glycol (ethylene glycol-d4).[2]

Illustrative Synthesis Workflow

The following diagram illustrates the general acid-catalyzed dehydration route to form this compound.

Experimental Protocol: General Procedure

-

Reaction Setup: Deuterated diethylene glycol is mixed with a strong acid catalyst, typically concentrated sulfuric acid (around 5% by weight), in a reaction vessel equipped for distillation.[2]

-

Dehydration: The mixture is heated to approximately 160-170 °C.[2] The acid protonates a hydroxyl group, which is then eliminated as heavy water (D₂O). A second intramolecular substitution reaction then occurs to form the dioxane ring.

-

Distillation: The this compound product is continuously removed from the reaction mixture by distillation as it is formed. It often co-distills with the heavy water produced, forming an azeotrope.[2]

-

Purification: The crude distillate is then purified. This typically involves "salting out" the this compound from the aqueous phase by adding a salt like potassium hydroxide, followed by separation of the organic layer and a final fractional distillation to yield the pure product.

Application in Analytical Chemistry: EPA Method 522

A primary and critical application of this compound is as a surrogate or internal standard in the determination of 1,4-dioxane in drinking water, as detailed in U.S. Environmental Protection Agency (EPA) Method 522.[3][4] The use of an isotopically labeled standard is crucial for accurate quantification as it corrects for analyte losses during sample preparation and analysis.[2]

Experimental Workflow: EPA Method 522

The following diagram outlines the key steps in the analysis of 1,4-dioxane in a water sample using this compound as an internal standard.

Detailed Experimental Protocol

-

Sample Preparation: A 500 mL water sample is collected and preserved. A known quantity of this compound solution is added (spiked) into the sample.[4]

-

Solid Phase Extraction (SPE):

-

An activated carbon SPE cartridge is conditioned with dichloromethane, methanol, and reagent water.[2][3]

-

The spiked water sample is passed through the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).[2] 1,4-dioxane and this compound are adsorbed onto the carbon.

-

The cartridge is washed with reagent water and then dried under vacuum.[2]

-

-

Elution: The trapped analytes (1,4-dioxane and this compound) are eluted from the cartridge with a small volume of dichloromethane.[4]

-

GC/MS Analysis:

-

An aliquot of the extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the 1,4-dioxane and this compound based on their retention times.

-

The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. It monitors for characteristic ions of both the target analyte (e.g., m/z 88 for 1,4-dioxane) and the internal standard (e.g., m/z 96 for this compound).

-

-

Quantification: The concentration of 1,4-dioxane in the original sample is calculated by comparing the peak area response of the native 1,4-dioxane to the peak area response of the known amount of added this compound internal standard. This ratio corrects for any loss of analyte during the extraction and analysis steps, ensuring high accuracy and precision.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of 1,4-Dioxane-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 1,4-Dioxane-d8 (C₄D₈O₂), a deuterated analog of 1,4-dioxane. Widely utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of its non-labeled counterpart, the synthesis and quality control of this compound are of paramount importance for accurate and reliable experimental outcomes. This document details the synthetic route, purification procedures, and analytical methodologies for assessing isotopic purity, supported by experimental protocols and quantitative data.

Synthesis of this compound

The most common and industrially applied method for the synthesis of 1,4-dioxane is the acid-catalyzed dehydration of ethylene glycol.[1][2][3][4] For the preparation of this compound, the analogous process is employed, starting with deuterated ethylene glycol (ethylene glycol-d4).[5]

The reaction proceeds via the formation of a diethylene glycol-d6 intermediate, which subsequently undergoes intramolecular cyclization to yield the this compound ring.[6]

Generalized Synthetic Pathway

The overall reaction can be summarized as follows:

2 HO-CD₂-CD₂-OH (Ethylene Glycol-d4) --(H⁺, Δ)--> C₄D₈O₂ (this compound) + 2 H₂O

dot

Caption: Generalized synthesis pathway for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure adapted from established methods for the synthesis of unlabeled 1,4-dioxane.[1][6][7]

Materials:

-

Ethylene glycol-d4 (HO-CD₂-CD₂-OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium hydroxide (KOH) pellets

-

Sodium metal (Na)

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine ethylene glycol-d4 and a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

-

Dehydration: Heat the mixture to approximately 160-170°C. The this compound and water will co-distill as an azeotrope.[1][7]

-

Collection: Collect the distillate, which will be a mixture of this compound and water.

-

Preliminary Drying and Neutralization: To the collected distillate, add potassium hydroxide pellets to neutralize the acidic catalyst and to begin the drying process. The mixture will separate into two layers.

-

Separation: Separate the organic layer (this compound) from the aqueous layer.

-

Final Drying: Dry the organic layer over a suitable drying agent such as anhydrous calcium chloride or sodium sulfate. For more stringent drying, the dioxane can be refluxed over sodium metal until the sodium surface remains shiny, indicating the absence of water.[8]

-

Final Distillation: Distill the dried this compound to obtain the purified product.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as an internal standard. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound and its use in analytical methods.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Specification | Reference(s) |

| Isotopic Purity | ≥99 atom % D | |

| Chemical Purity | ≥99% to ≥99.5% (CP) | [9] |

| Molecular Weight | 96.15 g/mol | [9] |

| Boiling Point | 99 °C | |

| Density (at 25°C) | 1.129 g/mL |

Table 2: Performance Data in Analytical Applications

| Analytical Method | Matrix | Recovery of this compound | Reference(s) |

| Isotope Dilution GC-MS | Drinking Water | 86-115% | [6] |

| Isotope Dilution GC-MS | Shampoo | 100.6% - 102.0% | [10] |

| Headspace GC-MS | Consumer Products | Not specified, used for quantification | [11] |

Experimental Protocol: Isotopic Purity by GC-MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM).

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-624 or equivalent)

-

This compound sample

-

High-purity helium carrier gas

-

Appropriate solvent for dilution (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent.

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Separate the components on the capillary column.

-

Acquire mass spectra in Selected Ion Monitoring (SIM) mode.

-

-

Data Acquisition: Monitor the following mass-to-charge ratios (m/z):

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak area of the fully deuterated species (m/z 96) to the sum of the peak areas of all isotopic species (including any detected unlabeled and partially deuterated forms).

dot

Caption: Experimental workflow for isotopic purity analysis by GC-MS.

Experimental Protocol: Isotopic Purity by ²H NMR

Deuterium Nuclear Magnetic Resonance (²H NMR) provides a direct method for observing and quantifying the deuterium atoms in a molecule.

Materials and Instrumentation:

-

High-field NMR spectrometer equipped for ²H detection.

-

5 mm NMR tubes.

-

This compound sample.

-

A non-deuterated solvent (e.g., chloroform, acetone).

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample in a non-deuterated solvent.

-

NMR Data Acquisition:

-

Acquire the ²H NMR spectrum. Due to the low gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve a good signal-to-noise ratio.[13]

-

Ensure proper experimental settings for quantitative analysis, such as a sufficient relaxation delay.

-

-

Data Analysis:

-

The ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the this compound molecule.

-

The presence of any residual protonated species can be inferred from the corresponding ¹H NMR spectrum.

-

Quantitative ²H NMR can be used to determine the deuterium enrichment at specific sites in the molecule.[14][15]

-

Principle of Isotope Dilution Mass Spectrometry

This compound is a prime example of an internal standard used in isotope dilution mass spectrometry (IDMS). This technique is highly accurate for quantification because the isotopically labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and analysis, thus correcting for any losses or matrix effects.[16][17]

dot

References

- 1. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 2. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]

- 3. allen.in [allen.in]

- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]

- 9. 1,4-Dioxane-Dâ (ð-dioxane) (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR [inis.iaea.org]

- 16. benchchem.com [benchchem.com]

- 17. 3D. Required 2H pulses [imserc.northwestern.edu]

Introduction to 1,4-Dioxane-d₈ in NMR Spectroscopy

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1,4-Dioxane-d₈

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1,4-Dioxane-d₈ as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. It provides detailed spectral data, experimental protocols for data acquisition, and logical workflows to ensure clarity and reproducibility in experimental setups.

1,4-Dioxane-d₈ (octadeutero-1,4-dioxane) is a deuterated ether solvent frequently employed in NMR studies for its ability to dissolve a wide range of organic compounds. Its high isotopic purity (typically ≥99 atom % D) makes it suitable for analyses where solvent signals could otherwise obscure resonances from the analyte.[1] Understanding the characteristic NMR signals of 1,4-Dioxane-d₈ itself is critical for accurate spectral interpretation, particularly for identifying residual solvent peaks and distinguishing them from signals of interest.

Due to the high molecular symmetry of the 1,4-dioxane molecule, all eight hydrogen positions are chemically equivalent, as are all four carbon positions.[2][3] This results in a simplified NMR spectrum, characterized by a single primary resonance in both ¹H and ¹³C NMR.

Spectral Data

The NMR spectrum of 1,4-Dioxane-d₈ is defined by the residual signal from incompletely deuterated solvent molecules (¹H NMR) and the signal from the carbon atoms coupled to deuterium (¹³C NMR). These parameters can be influenced by temperature, concentration, and the specific solute.[4]

¹H NMR Spectrum

The ¹H NMR spectrum of 1,4-Dioxane-d₈ typically shows a single multiplet corresponding to the residual C₄D₇HO₂ isotopomer.

¹³C NMR Spectrum

The ¹³C NMR spectrum exhibits a single resonance for the four equivalent carbon atoms. This signal is split into a multiplet due to one-bond coupling with the attached deuterium atoms (¹J_CD). Since deuterium has a spin quantum number (I) of 1, the resulting multiplicity follows the 2nI + 1 rule, where n is the number of equivalent deuterium atoms. For a -CD₂- group, this results in a 1:2:3:2:1 quintet.[5]

Summary of Quantitative Data

The following table summarizes the key NMR spectral data for 1,4-Dioxane-d₈.

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | 3.53 ppm | 66.66 ppm |

| Multiplicity | Multiplet (m) | Quintet (5) |

| Coupling Constant (J) | N/A | ¹J_CD = 21.9 Hz |

| Data sourced from Eurisotop NMR Solvent Data Chart.[4] |

Experimental Protocols

Acquiring high-quality NMR spectra requires meticulous sample preparation and systematic instrument operation. The following protocols provide a detailed methodology for reference.

Sample Preparation

Proper sample preparation is fundamental to obtaining a homogeneous solution and, consequently, a well-resolved spectrum.

-

Analyte Weighing : Accurately weigh the sample to be analyzed. For typical ¹H NMR, 5-20 mg is sufficient, while ¹³C NMR may require a higher concentration of 20-50 mg.[6]

-

Solvent Addition : Using a micropipette or syringe, add approximately 0.6 mL of 1,4-Dioxane-d₈ to a clean, dry vial containing the analyte.[6]

-

Dissolution : Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution must be clear and free of any particulate matter.

-

Transfer to NMR Tube : Carefully transfer the final solution into a clean, high-precision 5 mm NMR tube using a Pasteur pipette. The column height of the liquid should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the NMR probe's detection coils.[6]

-

Internal Standard (Optional) : If precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added. For ¹H NMR, a concentration of 0.05% (v/v) TMS is common.[4]

References

- 1. This compound D = 99atom 17647-74-4 [sigmaaldrich.com]

- 2. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eurisotop.com [eurisotop.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Mass Spectrometry Fragmentation of 1,4-Dioxane-d8: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 1,4-Dioxane-d8 (deuterated 1,4-Dioxane), a critical internal standard for the quantitative analysis of its non-deuterated counterpart. The document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is the deuterated form of 1,4-Dioxane, where all eight hydrogen atoms are replaced with deuterium atoms.[1] Its empirical formula is C₄D₈O₂.[2] Due to its chemical and physical properties being nearly identical to 1,4-Dioxane, but with a distinct mass difference of +8 atomic mass units, it serves as an ideal internal standard, surrogate, or standard purity solvent for isotope dilution methods in quantitative analysis.[1][3][4][5][6][7] This guide details its physicochemical properties, electron ionization (EI) fragmentation pathways, and its application in established analytical protocols.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, highlighting its suitability for use in mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₄D₈O₂ | [2] |

| Molecular Weight | 96.15 g/mol | [1][2][8] |

| CAS Number | 17647-74-4 | [1][2][8] |

| EC Number | 241-628-7 | [1][8] |

| Isotopic Purity | ≥99 atom % D | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 99 °C | [1] |

| Melting Point | 12 °C | [1] |

| Density | 1.129 g/mL at 25 °C | [1] |

Electron Ionization (EI) Fragmentation

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion and subsequent, often extensive, fragmentation. These fragmentation patterns are typically reproducible and serve as a "fingerprint" for compound identification. The primary fragmentation mechanisms for cyclic ethers like dioxane involve inductive cleavage and α-cleavage.[9]

Fragmentation of 1,4-Dioxane (Non-Deuterated)

To understand the fragmentation of the deuterated analog, it is instructive to first review the fragmentation of standard 1,4-Dioxane (C₄H₈O₂). The molecular ion ([M]⁺) appears at a mass-to-charge ratio (m/z) of 88.[10][11] Key fragments include a prominent ion at m/z 58, which corresponds to the loss of a formaldehyde molecule (CH₂O), and the base peak at m/z 28, representing the ethene radical cation ([C₂H₄]⁺).[10]

Proposed Fragmentation Pathway of this compound

For this compound, the fragmentation follows an analogous pathway, with fragments shifted by the mass of the deuterium atoms. The molecular ion ([M]⁺) is observed at m/z 96.[4] The primary fragmentation events lead to the ions commonly used for quantification in Selective Ion Monitoring (SIM) mode.

-

Molecular Ion (m/z 96): The initial species formed is the this compound radical cation, [C₄D₈O₂]⁺.

-

Fragment at m/z 64: This major fragment, [C₃D₆O]⁺, is formed via the loss of a neutral formaldehyde-d2 molecule (CD₂O, 32 Da). This is analogous to the formation of the m/z 58 ion in non-deuterated dioxane.

-

Fragment at m/z 62: This ion, likely [C₃D₅O]⁺, is proposed to form from the m/z 64 fragment through the loss of a deuterium radical (D•).

-

Fragment at m/z 32: The deuterated equivalent of the ethene radical cation, [C₂D₄]⁺, is expected at m/z 32.

The logical relationship between these key fragments is visualized in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Application in Quantitative Analysis

This compound is the preferred internal standard for the quantification of 1,4-Dioxane in various matrices, including water and consumer products.[3][5][6] The isotope dilution technique corrects for variations in sample preparation, injection volume, and instrument response, leading to high accuracy and precision.

General Experimental Workflow

A typical analytical workflow involves sample preparation with the addition of the internal standard, followed by GC-MS analysis and data processing.

Caption: General workflow for quantitative analysis using this compound.

Experimental Protocols

Methodologies vary based on the sample matrix. For all methods, this compound is added as a surrogate or internal standard to the sample before extraction.

-

Purge and Trap (P&T) for Water Samples: This technique is used to extract volatile organic compounds from aqueous solutions.[12] To enhance the purging efficiency of the highly water-miscible 1,4-Dioxane, methods often employ elevated temperatures and the addition of salt (salting out).[5] The purged analytes are concentrated on a sorbent trap before being thermally desorbed into the GC-MS system.[12]

-

Headspace (HS) for Consumer Products: For complex matrices like cosmetics, soaps, and shampoos, static headspace analysis is a common sample introduction technique.[3][6] The sample, spiked with this compound, is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace).[6] An aliquot of the headspace gas is then injected into the GC-MS.[6]

-

Solid-Phase Extraction (SPE) for Drinking Water: SPE provides an alternative to P&T for concentrating 1,4-Dioxane from water samples. The sample, with the added internal standard, is passed through an SPE cartridge (e.g., activated carbon).[7] After drying the cartridge, the analytes are eluted with a solvent like dichloromethane, and the resulting extract is analyzed by GC-MS.[7]

Typical GC-MS Instrumental Parameters

For sensitive and selective quantification, the mass spectrometer is operated in SIM mode. The following table summarizes typical instrumental parameters.

| Parameter | Typical Setting |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Injection Mode | Purge & Trap, Headspace, or Split/Splitless |

| GC Column | Semi-polar stationary phase (e.g., DB-624 or equivalent) |

| Oven Program | Example: 40°C hold for 2 min, ramp to 200°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selective Ion Monitoring (SIM) |

Quantitative Data and Monitored Ions

In the isotope dilution method, specific ions are monitored for the target analyte (1,4-Dioxane) and the internal standard (this compound). The primary ion is used for quantification, while secondary ions serve as qualifiers to confirm identity.

| Compound | Role | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| 1,4-Dioxane | Analyte | 88 | 58, 43 |

| This compound | Internal Standard | 96 | 64, 62 |

Data compiled from multiple sources.[4][6]

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a molecular ion at m/z 96 and key fragment ions at m/z 64 and 62. This well-defined fragmentation pattern, coupled with its chemical similarity to the target analyte, makes it an exemplary internal standard for the accurate and reliable quantification of 1,4-Dioxane by GC-MS. Understanding these fragmentation pathways is essential for method development, data interpretation, and ensuring the highest quality of analytical results in both research and regulated environments.

References

- 1. This compound D = 99atom 17647-74-4 [sigmaaldrich.com]

- 2. 1,4-Dioxane-Dâ (ð-dioxane) (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. agilent.com [agilent.com]

- 4. shimadzu.com [shimadzu.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. unitedchem.com [unitedchem.com]

- 8. 1,4-Dioxane-(2LH8) | C4H8O2 | CID 87209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. ysi.com [ysi.com]

A Technical Guide to Commercial Sourcing and Application of 1,4-Dioxane-d8 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 1,4-Dioxane-d8, a critical deuterated solvent and internal standard for research and development. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application in gas chromatography-mass spectrometry (GC-MS), and logical workflows to aid in procurement and experimental design.

Commercial Suppliers of this compound: A Comparative Analysis

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reliability of experimental results. Key considerations include isotopic purity, chemical purity, available concentrations, and the supplier's quality management certifications. The following tables summarize the specifications of this compound offered by prominent chemical suppliers.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Octadeuterodioxane, p-Dioxane-d8 |

| CAS Number | 17647-74-4 |

| Molecular Formula | C₄D₈O₂ |

| Molecular Weight | Approximately 96.15 g/mol |

| Appearance | Colorless liquid |

Table 2: Comparative Specifications from Commercial Suppliers

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Notes |

| Sigma-Aldrich | ≥99 | ≥99% (CP) | Suitable for NMR.[1] |

| Thermo Scientific Chemicals | 99% (Isotopic) | 99% | Formerly Alfa Aesar.[2] |

| Cambridge Isotope Laboratories, Inc. | 99% | 99.5% | Applications in environmental analysis and as an NMR solvent.[3] |

| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Useful as a solvent and stabilizer.[4] |

| Spectrum Chemical | 99 Atom Percent D | Not specified | Offers a range of isotopic enrichments. |

| CP Lab Safety | 99%+ | Not specified | Standard purity solvent for routine NMR.[5] |

Table 3: Physical and Safety Data for this compound

| Property | Value |

| Density | ~1.129 g/mL at 25 °C |

| Boiling Point | ~99-101 °C |

| Melting Point | ~12 °C |

| Flash Point | ~5 °C |

| Signal Word | Danger |

| Primary Hazards | Flammable, Eye Irritant, Potential Carcinogen |

Logical Workflow for Supplier Selection

The process of selecting a commercial supplier for this compound can be streamlined by following a logical workflow that considers the specific requirements of the research application.

References

In-Depth Technical Guide to the Safety Data for 1,4-Dioxane-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,4-Dioxane-d8 (CAS No. 17647-74-4), an isotopically labeled form of 1,4-dioxane used extensively as an internal standard in analytical chemistry. Given its structural similarity to 1,4-dioxane, a substance with known hazardous properties, a thorough understanding of its safety profile is critical for professionals in research and development. This document synthesizes information from Safety Data Sheets (SDS), toxicological studies, and standardized testing protocols to present a detailed resource for safe handling and risk assessment.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart. These properties are crucial for understanding its behavior in a laboratory setting and for implementing appropriate safety measures.

| Property | Value |

| Chemical Formula | C₄D₈O₂ |

| Molecular Weight | 96.15 g/mol [1][2] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 99-101.1 °C[2][3] |

| Melting Point | 12 °C[2][3] |

| Flash Point | 5 °C (closed cup)[2] |

| Density | 1.129 g/mL at 25 °C[2][4] |

| Solubility | Miscible with water[4] |

| Refractive Index | n20/D 1.4198[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is essential to be familiar with these classifications to ensure the use of appropriate personal protective equipment (PPE) and to implement necessary safety protocols.

GHS Pictograms:

Hazard Statements:

| Code | Statement |

| H225 | Highly flammable liquid and vapor[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

| H350/H351 | May cause/Suspected of causing cancer[5] |

Precautionary Statements (Selected):

| Code | Statement |

| P201 | Obtain special instructions before use.[5] |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention.[5] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Toxicological Information and Experimental Protocols

The toxicological profile of this compound is primarily inferred from studies on 1,4-dioxane. The deuterated form is not expected to have significantly different toxicological properties. Key toxicological endpoints are summarized below, along with an overview of the experimental methodologies used in their determination.

Carcinogenicity

1,4-Dioxane is classified as "reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans" by various agencies.[6] This is based on sufficient evidence from animal studies.

Experimental Protocol: 2-Year Carcinogenicity Bioassay (based on Kano et al., 2009)

-

Test System: Groups of 50 male and 50 female F344/DuCrj rats and Crj:BDF1 mice.[7]

-

Administration: 1,4-Dioxane administered in drinking water for 2 years.[7]

-

Dose Levels (Rats): 0 (control), 200, 1000, and 5000 ppm.[7]

-

Dose Levels (Mice): 0 (control), 500, 2000, and 8000 ppm.[7]

-

Observations: Daily clinical observation, regular body weight and water consumption measurements.

-

Endpoint: At the end of the 2-year period, a complete gross necropsy is performed on all animals. Tissues are collected, preserved, and subjected to histopathological examination to identify neoplastic and non-neoplastic lesions.

-

Results: Studies have shown a significant increase in the incidence of hepatocellular adenomas and carcinomas in both rats and mice, as well as nasal squamous cell carcinomas in rats.[7]

Acute and Sub-chronic Inhalation Toxicity

Inhalation is a primary route of occupational exposure. Studies have investigated the effects of acute and repeated inhalation of 1,4-dioxane.

Experimental Protocol: 13-Week Inhalation Toxicity Study (based on Kasai et al., 2008)

-

Test System: Groups of male and female F344 rats.[8]

-

Exposure: Whole-body inhalation exposure to 1,4-dioxane vapor for 6 hours/day, 5 days/week for 13 weeks.[8]

-

Dose Levels: 0 (control), 100, 200, 400, 800, 1600, 3200, or 6400 ppm.[8]

-

Observations: Clinical signs, body weight, organ weights, clinical chemistry, and hematology.

-

Endpoint: Comprehensive histopathological examination of tissues, with a focus on the respiratory tract and liver.

-

Results: The most sensitive endpoint was nuclear enlargement of the nasal respiratory epithelial cells, observed at the lowest concentration of 100 ppm.[8] Liver lesions were observed at higher concentrations.[8]

Dermal and Eye Irritation

1,4-Dioxane is known to cause serious eye irritation and may cause skin irritation. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess these effects.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

-

Test System: Healthy, young adult albino rabbits.[6]

-

Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin.[9] The area is covered with a gauze patch for a 4-hour exposure period.[9]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.[9]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Test System: Healthy, young adult albino rabbits.[10]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[5] The other eye serves as an untreated control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5] The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness, and the reactions are scored.

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.[5]

Analytical Methods Using this compound

This compound is a critical component in the accurate quantification of 1,4-dioxane in various matrices, particularly water. It is used as a surrogate or internal standard in isotope dilution methods to correct for variability in analytical procedures.

Experimental Protocol: EPA Method 522 - Determination of 1,4-Dioxane in Drinking Water

-

Sample Preparation: A water sample is dechlorinated and preserved.[11]

-

Surrogate Spiking: The sample is fortified with a known amount of this compound.[11][12]

-

Extraction: The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., containing coconut charcoal) to adsorb the analyte and the surrogate.[11][12]

-

Elution: The adsorbed compounds are eluted from the cartridge with a small volume of a solvent like dichloromethane.[11][12]

-

Internal Standard: An internal standard, such as tetrahydrofuran-d8 (THF-d8), is added to the extract.[11][12]

-

Analysis: The extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS), typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[11][12]

-

Quantification: The concentration of 1,4-dioxane is determined by comparing its response to the response of the this compound surrogate, which corrects for any loss of analyte during the extraction and analysis process.[12]

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment are mandatory.

| Exposure Control | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling open containers or performing operations that could generate vapors.[9] Use explosion-proof equipment.[9][11] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear protective gloves (e.g., butyl rubber) and a flame-retardant lab coat.[9] Ensure full skin coverage. |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13] |

Safe Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize risks.

-

Handling: Keep away from ignition sources.[5][11] Ground/bond container and receiving equipment to prevent static discharge.[11] May form explosive peroxides, especially when anhydrous; test for peroxides periodically.[5][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Store away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

This technical guide is intended to provide a detailed overview of the safety information for this compound. It is not a substitute for a thorough review of the specific Safety Data Sheet provided by the manufacturer and for conducting a comprehensive risk assessment for your specific application. Always consult with your institution's environmental health and safety department for guidance.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. x-cellr8.com [x-cellr8.com]

- 4. uniube.br [uniube.br]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Carcinogenicity studies of 1,4-dioxane administered in drinking-water to rats and mice for 2 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thirteen-week inhalation toxicity of 1,4-dioxane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. unitedchem.com [unitedchem.com]

- 12. NEMI Method Summary - 522 [nemi.gov]

- 13. episkin.com [episkin.com]

An In-depth Technical Guide to the Solubility of 1,4-Dioxane-d8 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dioxane-d8, a deuterated derivative of 1,4-dioxane, in a range of common laboratory solvents. This information is critical for the effective use of this compound as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a surrogate standard in various analytical methods. The physical and chemical properties of deuterated and non-deuterated dioxane are nearly identical, allowing for the interchange of solubility data where specific data for the deuterated form is unavailable.

Core Concepts of Solubility and Miscibility

Solubility refers to the ability of a solute to dissolve in a solvent to form a homogeneous solution. Miscibility is a specific term for liquids, indicating that they are soluble in each other in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible. 1,4-Dioxane is a non-polar, aprotic solvent, yet it exhibits miscibility with water due to its ability to form hydrogen bonds.

Quantitative Solubility Data

This compound is widely reported to be miscible with water and a variety of organic solvents.[1][2][3] Miscibility implies that the substances will mix in all proportions, forming a single phase. For practical laboratory purposes, this can be considered as infinite solubility. The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Water | H₂O | Polar Protic | Miscible[1][3] |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[4] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Information not readily available |

Note: The solubility of this compound is expected to be virtually identical to that of 1,4-Dioxane. Where "Miscible" is stated, it indicates solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol for Determining Miscibility

The following is a generalized experimental protocol for the visual determination of miscibility of this compound with a given solvent.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a selected laboratory solvent at room temperature.

Materials:

-

This compound

-

Solvent to be tested (e.g., water, methanol, hexane)

-

Two clean, dry test tubes or small vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Addition of Solvents:

-

To the first test tube, add 1 mL of this compound using a clean pipette.

-

To the same test tube, add 1 mL of the solvent being tested.

-

-

Mixing:

-

Cap the test tube securely.

-

Gently invert the test tube several times to mix the liquids. For more thorough mixing, use a vortex mixer for approximately 10-15 seconds.

-

-

Observation:

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Visually inspect the test tube against a well-lit background.

-

Miscible: If the mixture is a single, clear, homogeneous phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers are formed, the liquids are immiscible. Note which liquid is in the upper and lower layer to infer relative densities.

-

Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one layer appears cloudy, the liquids are partially miscible.

-

-

-

Confirmation (Optional): To confirm miscibility, varying proportions of the two liquids can be mixed (e.g., 1:3 and 3:1 ratios of this compound to the solvent) and observed for phase separation.

-

Record Results: Document the observations for each solvent tested.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solvent miscibility.

Caption: A flowchart of the experimental workflow for determining the miscibility of two liquids.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary research applications of 1,4-Dioxane-d8, a deuterated stable isotope of 1,4-Dioxane. Its principal role as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry, has made it an indispensable tool for the accurate quantification of 1,4-Dioxane in various matrices. This guide details its applications in environmental monitoring, consumer product safety, and its broader relevance in the principles of drug development bioanalysis. Furthermore, its utility as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is discussed.

Core Application: Internal Standard for Isotope Dilution Analysis

The most significant application of this compound is as an internal standard (IS) in analytical methods for the detection and quantification of its non-deuterated counterpart, 1,4-Dioxane.[1][2] Due to its structural similarity and differing mass, this compound is an ideal candidate for isotope dilution analysis, a technique that significantly improves the accuracy and precision of quantitative measurements.[1][3]

In this method, a known amount of this compound is added to a sample at the beginning of the analytical process.[4] Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, extraction, and analysis, including any loss of analyte.[4] By measuring the ratio of the native analyte to the deuterated internal standard using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS), these variations can be effectively normalized, leading to a more accurate determination of the analyte's concentration.[3]

This approach is particularly crucial for the analysis of 1,4-Dioxane, a compound known for its high water solubility, which can lead to poor extraction efficiency and analytical variability.[3][5] The use of this compound compensates for these challenges, ensuring reliable data.[1][3]

Environmental Analysis

A primary driver for the extensive use of this compound is the environmental monitoring of 1,4-Dioxane, a contaminant of emerging concern often found in groundwater, drinking water, and soil.[1][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods that recommend or require the use of this compound for accurate quantification at low levels.

Key Analytical Methods:

-

EPA Method 522: This method is specifically designed for the analysis of 1,4-Dioxane in drinking water and utilizes solid-phase extraction (SPE) followed by GC/MS in Selected Ion Monitoring (SIM) mode, with this compound as an internal standard.[1][6]

-

EPA Method 8260: A common method for the analysis of volatile organic compounds (VOCs) in various matrices, which can be adapted for 1,4-Dioxane analysis using purge-and-trap GC/MS. The use of this compound is strongly recommended to improve accuracy.[1]

-

EPA Method 8270: This method for semi-volatile organic compounds (SVOCs) involves solvent extraction followed by GC/MS analysis. When modified for 1,4-Dioxane with SIM and isotope dilution using this compound, it provides enhanced sensitivity.[2]

Experimental Workflow for 1,4-Dioxane Analysis using Isotope Dilution

Consumer Product Safety

1,4-Dioxane can be found as a contaminant in various consumer products, including cosmetics, detergents, and shampoos.[7] Its detection in these complex matrices is challenging due to the presence of numerous interfering compounds. Isotope dilution with this compound is the preferred method to mitigate these matrix effects and achieve accurate quantification.[7] Headspace GC/MS is a common technique employed for these applications, where the volatile 1,4-Dioxane is analyzed from the vapor phase above the sample.[7]

| Parameter | EPA Method 522 (Drinking Water) | EPA Method 8260 (Water/Solid) | EPA Method 8270 SIM (Water) | Headspace GC/MS (Consumer Products) |

| Technique | SPE-GC/MS (SIM) | Purge-and-Trap GC/MS | LLE-GC/MS (SIM) | Headspace-GC/MS |

| Internal Standard | This compound | This compound (recommended) | This compound | This compound |

| Typical Reporting Limit | 0.05–0.1 µg/L[1] | 2–5 µg/L (heated purge)[1] | Lower than 1 µg/L | 2.3 - 7.1 ng/g (ppb)[7] |

| Quantifier Ion (m/z) | 88 (1,4-Dioxane) | 88 (1,4-Dioxane) | 88 (1,4-Dioxane) | 88 (1,4-Dioxane) |

| IS Quantifier Ion (m/z) | 96 (this compound) | 96 (this compound) | 96 (this compound) | 96 (this compound) |

Relevance to Drug Development and Bioanalysis

While there is no widespread documented use of this compound as an internal standard for the quantification of other pharmaceutical compounds, the principles underpinning its application are directly relevant to drug development professionals. In pharmacokinetic (PK) and drug metabolism studies, the accurate measurement of drug and metabolite concentrations in biological matrices (e.g., plasma, urine) is critical.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated versions of the drug being studied, are considered the "gold standard" in bioanalytical methods, especially those using LC-MS/MS. Regulatory agencies such as the FDA and EMA highly recommend their use to ensure the highest data quality.

The use of a SIL-IS is crucial for compensating for:

-

Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of the analyte in the mass spectrometer. A co-eluting SIL-IS experiences the same matrix effects, allowing for accurate correction.

-

Variability in Sample Preparation: Losses during extraction and other sample preparation steps affect both the analyte and the SIL-IS equally, preserving their ratio.

-

Instrumental Fluctuations: Minor variations in instrument performance are normalized by the simultaneous analysis of the analyte and its corresponding SIL-IS.

Conceptual Bioanalytical Workflow in Drug Development

Application in NMR Spectroscopy

This compound also finds application as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents are essential in ¹H NMR because they do not produce large solvent signals that would otherwise obscure the signals from the analyte. This compound can be used for samples that are soluble in this ether-based solvent.

| Property | Value |

| ¹H Residual Peak | ~3.53 ppm |

| ¹³C Signal | ~66.66 ppm |

| Boiling Point | ~101 °C |

| Melting Point | ~12 °C |

Experimental Protocols

Protocol 1: Analysis of 1,4-Dioxane in Drinking Water (Based on EPA Method 522)

-

Sample Preparation:

-

To a 500 mL water sample, add a known quantity of this compound solution.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., coconut charcoal-based) with dichloromethane, methanol, and deionized water.

-

Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Dry the cartridge under vacuum or with nitrogen.

-

Elute the trapped analytes (1,4-Dioxane and this compound) from the cartridge with dichloromethane.

-

Dry the eluate with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

-

-

GC/MS Analysis:

-

Injector: Splitless mode at 200°C.

-

Column: A capillary column suitable for polar compounds (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 40°C, hold for a few minutes, then ramp to a higher temperature (e.g., 200°C) to elute the analytes.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor m/z 88 (quantifier) and 58 (qualifier) for 1,4-Dioxane.

-

Monitor m/z 96 (quantifier) and 64 (qualifier) for this compound.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of 1,4-Dioxane and a constant concentration of this compound.

-

Calculate the concentration of 1,4-Dioxane in the sample by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

-

Protocol 2: General Bioanalytical Sample Preparation for a Small Molecule Drug

-

Sample Spiking:

-

To a known volume of biological matrix (e.g., 100 µL of plasma), add a small volume of a concentrated solution of the deuterated internal standard of the drug of interest.

-

-

Protein Precipitation:

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile or methanol) to the spiked plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

-

Extraction (if necessary):

-

The supernatant can be directly injected into the LC-MS/MS system, or further cleaned up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove other matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the final extract into an LC-MS/MS system.

-

Develop a chromatographic method to separate the drug from other components.

-

Optimize the mass spectrometer settings for the detection of the drug and its deuterated internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Conclusion

This compound is a critical tool in analytical chemistry, primarily serving as a highly effective internal standard for the accurate quantification of 1,4-Dioxane in environmental and consumer product samples. The principles of isotope dilution that make this compound so valuable are universally applicable and represent best practices in the field of bioanalysis for drug development. A thorough understanding of these principles and methodologies is essential for researchers and scientists striving for the highest quality and reliability in their quantitative data.

References

- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 2. alphalab.com [alphalab.com]

- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. 1,4-Dioxane - Eurofins USA [eurofinsus.com]

- 7. doras.dcu.ie [doras.dcu.ie]

Methodological & Application

The Gold Standard in Action: Using 1,4-Dioxane-d8 as an Internal Standard for Precise GC/MS Quantification

Application Note & Protocol

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantification of 1,4-dioxane, the use of a deuterated internal standard is the undisputed gold standard.[1][2] This document provides detailed application notes and protocols for the robust use of 1,4-Dioxane-d8 in Gas Chromatography/Mass Spectrometry (GC/MS) analysis, ensuring reliable and reproducible results in complex matrices.

1,4-Dioxane, a probable human carcinogen, is a prevalent contaminant in consumer products, environmental samples, and pharmaceutical excipients.[3][4] Its high water solubility presents a significant analytical challenge, often leading to variability in sample preparation and instrumental analysis.[4][5] The incorporation of this compound, a stable isotope-labeled version of the analyte, effectively mitigates these issues. By behaving almost identically to the target analyte throughout the entire analytical process, it provides a reliable means of correcting for analyte loss during extraction and for matrix-induced signal suppression or enhancement in the mass spectrometer.[1][6]

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: Isotope dilution mass spectrometry (IDMS) is an exceptionally accurate quantitative technique. By measuring the ratio of the analyte to the isotopically labeled internal standard, variations in sample volume, injection volume, and instrument response are effectively normalized.[1]

-

Correction for Matrix Effects: Complex sample matrices can significantly impact the ionization efficiency of the target analyte. Since this compound co-elutes with 1,4-dioxane, it experiences the same matrix effects, allowing for accurate correction.[2][6]

-

Improved Method Robustness: The use of a deuterated internal standard makes the analytical method more resilient to variations in experimental conditions, leading to more consistent and reliable data across different batches and laboratories.[2]

-

Regulatory Acceptance: Methods employing deuterated internal standards are widely recognized and accepted by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[7]

Experimental Workflow Overview

The general workflow for the analysis of 1,4-dioxane using this compound as an internal standard involves three key stages: sample preparation, GC/MS analysis, and data processing. The specific protocols may vary depending on the sample matrix and the required sensitivity.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC/MS analysis of 1,4-dioxane using this compound as an internal standard across different sample preparation methods.

Table 1: Performance Characteristics for Headspace GC/MS

| Parameter | Value | Reference |

| Linear Quantitation Range | 10 ng/g to 20,000 ng/g (ppb) | [8] |

| Method Detection Limit (MDL) | 2.3 - 7.1 ppb | [8] |

| Recovery | 89.50% - 102.68% | [9] |

| Precision (%RSD) | 0.44% - 11.22% | [9] |

| Coefficient of Determination (R²) | ≥ 0.999 | [9] |

Table 2: Performance Characteristics for SPE-GC/MS (Based on EPA Method 522)

| Parameter | Value | Reference |

| Calibration Range | 0.05 - 40 µg/L | [4] |

| Method Detection Limit (MDL) | ~0.05 µg/L | [4] |

| Recovery | 80% - 90% | [4] |

Detailed Experimental Protocols

Protocol 1: Static Headspace GC/MS for Consumer Products

This protocol is suitable for the analysis of 1,4-dioxane in various consumer products such as lotions, shampoos, and liquid soaps.[3][8]

1. Materials and Reagents

-

1,4-Dioxane standard

-

This compound internal standard (IS) solution (e.g., 1 ppm in methanol)[8]

-

Milli-Q water or equivalent high-purity water

-

20 mL headspace vials with screw caps and septa

-

Autosampler for headspace analysis

2. Standard and Sample Preparation

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 1,4-dioxane into a matrix blank (e.g., a consumer product known to be free of 1,4-dioxane) or a suitable surrogate matrix. Add a constant amount of this compound IS solution to each calibration standard.[8]

-

Sample Preparation:

-

Weigh approximately 0.5 g of the sample into a 20 mL headspace vial.[3] For more viscous samples, 1 mL of water can be added to reduce viscosity.[3]

-

Add a known volume (e.g., 25 µL) of the this compound internal standard solution (e.g., 40 ppm in methanol) to each sample vial.[3]

-

Seal the vials immediately.

-

3. GC/MS Instrumental Parameters

-

GC System: Agilent 8890 GC or equivalent

-

MS System: Agilent 7010B Triple Quadrupole MS or equivalent[3]

-

Inlet: Cooled Injection System (CIS)[3]

-

Headspace Autosampler:

-

GC Column: e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

-

Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 20 °C/min, hold for 4 min[4]

-

MS Parameters (Selected Ion Monitoring - SIM):

Protocol 2: Solid Phase Extraction (SPE) GC/MS for Water Samples (Based on EPA Method 522)

This protocol is designed for the determination of 1,4-dioxane in drinking water and other clean aqueous matrices.[4]

1. Materials and Reagents

-

1,4-Dioxane standard

-

This compound internal standard (IS)

-

Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)[4]

-

Dichloromethane (DCM), pesticide residue grade

-

Methanol, pesticide residue grade

-

Anhydrous sodium sulfate

-

High-purity water

2. Standard and Sample Preparation

-

Calibration Standards: Prepare a series of calibration standards in high-purity water, each fortified with a constant amount of this compound IS. These standards should be taken through the entire SPE procedure.

-

Sample Preparation:

-

To a 100-500 mL water sample, add a known amount of the this compound internal standard.[4]

-

Condition an SPE cartridge by passing dichloromethane, followed by methanol, and finally high-purity water.[4]

-

Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[4]

-

Dry the cartridge thoroughly under a vacuum.[4]

-

Elute the trapped analytes from the cartridge with dichloromethane.[4]

-

Dry the eluate by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

3. GC/MS Instrumental Parameters

-

GC/MS System: As described in Protocol 1.

-

Injection: 1-2 µL of the final extract in splitless mode.

-

Inlet Temperature: 280 °C

-

GC Column and Oven Program: As described in Protocol 1.

-

MS Parameters (SIM): As described in Protocol 1.

Conclusion

The use of this compound as an internal standard in GC/MS analysis provides a robust, accurate, and precise method for the quantification of 1,4-dioxane in a variety of complex matrices. The protocols outlined in this document, coupled with the principles of isotope dilution, empower researchers and scientists to generate high-quality, defensible data for regulatory compliance, product safety assessment, and environmental monitoring. The choice of the specific sample preparation technique will depend on the sample matrix, required detection limits, and available instrumentation.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youngin.com [youngin.com]

- 4. benchchem.com [benchchem.com]

- 5. ysi.com [ysi.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 1,4-Dioxane-d8 as a Surrogate in EPA Method 8270

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Dioxane-d8 as a surrogate standard in the analysis of semivolatile organic compounds (SVOCs) by U.S. Environmental Protection Agency (EPA) Method 8270. The use of an isotopically labeled surrogate is crucial for accurate quantification of 1,4-dioxane due to its high water solubility and poor extraction efficiency from aqueous matrices.

Introduction

EPA Method 8270 is a gas chromatography/mass spectrometry (GC/MS) procedure for the determination of SVOCs in various matrices, including water, soil, and waste.[1] 1,4-Dioxane, a common stabilizer for chlorinated solvents, is a frequent contaminant of concern.[2] Its complete miscibility with water presents analytical challenges, often leading to low and variable recoveries during sample extraction.[2]

To compensate for these analytical challenges, an isotopically labeled analog, this compound, is employed as a surrogate standard.[3][4] This deuterated form of 1,4-dioxane is chemically similar to the target analyte and is added to the sample prior to extraction. By monitoring the recovery of this compound, analysts can correct for losses during the analytical process, a technique known as isotope dilution.[3][4][5] This approach significantly improves the accuracy and precision of the analytical results for 1,4-dioxane.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in EPA Method 8270. Laboratories are required to establish their own specific performance criteria, which must be equal to or fall within the advisory limits.[1]

Table 1: Quality Control and Performance Standards for 1,4-Dioxane Analysis using EPA Method 8270 [1]

| QC Element | Performance Criteria |

| Surrogate Recovery | Laboratory-specific limits, typically within 70-130% |

| Initial Calibration (ICAL) | %RSD ≤ 20% for average RF, or r² ≥ 0.99 for linear/quadratic regression |

| Continuing Calibration Verification (CCV) | %D ≤ 20% |

| Method Blanks | Below Reporting Limit (RL) |

| Laboratory Control Sample (LCS) Recovery | Laboratory-specific limits, typically within 70-130% |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | Laboratory-specific limits, typically within 70-130% |

| Relative Percent Difference (RPD) for MS/MSD | ≤ 20% |

Table 2: Suggested Ions for GC/MS-SIM Analysis [1]

| Compound | Primary Ion (m/z) | Secondary Ion(s) (m/z) |

| 1,4-Dioxane | 88 | 58, 43 |

| This compound (Surrogate) | 96 | 64 |

| 1,4-Dichlorobenzene-d4 (Internal Standard) | 152 | 115 |

Experimental Protocols

The following protocols outline the key steps for the analysis of 1,4-dioxane in aqueous samples using EPA Method 8270 with this compound as a surrogate. These protocols are based on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from established SPE methods for EPA 8270.

1. Sample Pretreatment: a. If the sample contains residual chlorine, dechlorinate by adding 80 mg/L of sodium thiosulfate. b. Adjust the sample pH to < 2 with 6N HCl. c. Spike the sample with the this compound surrogate standard solution. For fortified samples, spike with target analytes as well.

2. SPE Cartridge Conditioning: a. Wash the SPE cartridge (e.g., with activated carbon) with 15 mL of dichloromethane (DCM). b. Condition the cartridge with 10 mL of methanol, ensuring a thin layer of solvent remains above the frit. c. Equilibrate the cartridge with 10 mL of reagent water followed by 10 mL of 0.05N HCl.

3. Sample Loading: a. Pass the entire pretreated sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

4. Cartridge Rinsing and Drying: a. Rinse the sample bottle with 10 mL of reagent water and pass the rinsate through the cartridge. b. Dry the cartridge under full vacuum for 10-15 minutes to remove as much water as possible.

5. Elution: a. Elute the cartridge with an appropriate solvent, such as dichloromethane.

6. Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL. b. Add the internal standard (e.g., 1,4-Dichlorobenzene-d4). c. The sample is now ready for GC/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is based on EPA Method 3510 for liquid-liquid extraction.

1. Sample Preparation: a. Measure 1000 mL of the aqueous sample. b. Add a known concentration of this compound surrogate to the sample.

2. Extraction: a. Transfer the sample to a separatory funnel. b. Perform sequential extractions with three 60 mL volumes of dichloromethane. c. Combine the extracts.

3. Concentration: a. Reduce the volume of the combined extract to 1-5 mL.

4. Internal Standard Addition and Analysis: a. Add a known concentration of an internal standard (e.g., 1,4-Dichlorobenzene-d4) to the concentrated extract. b. Analyze the extract using GC/MS, typically in Selected Ion Monitoring (SIM) mode for lower detection limits.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a surrogate standard.

Caption: Experimental Workflow for EPA Method 8270 using this compound Surrogate.

Caption: Role of this compound as a Surrogate Standard.

References

Application of 1,4-Dioxane-d8 in Environmental Water Sample Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane, a probable human carcinogen, is a synthetic industrial chemical that has emerged as a significant environmental contaminant.[1][2][3] Its high miscibility in water makes it highly mobile in aquatic systems, posing a challenge for remediation and accurate quantification.[2][4] Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of organic compounds like 1,4-Dioxane.[2] This method involves the use of an isotopically labeled internal standard, such as 1,4-Dioxane-d8, which is chemically identical to the target analyte.[2] By adding a known amount of this compound to a sample prior to any processing, it experiences the same losses and matrix effects as the native 1,4-Dioxane.[2] The subsequent analysis by mass spectrometry measures the ratio of the native analyte to the labeled standard, allowing for highly accurate concentration determination that corrects for procedural inefficiencies.[2]

This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental water samples, primarily focusing on methods established by the U.S. Environmental Protection Agency (EPA).

Application Notes

The use of this compound as an internal or surrogate standard is integral to several EPA methods for the analysis of 1,4-Dioxane in water. Its application is critical for overcoming the analytical challenges associated with the high water solubility and poor purging efficiency of 1,4-Dioxane.[5][6] The isotope dilution approach significantly improves the accuracy and precision of the results by compensating for the analyte's poor recovery characteristics and potential matrix interferences.[7][8]

Key Applications:

-

Drinking Water Analysis (EPA Method 522): This is the generally required method for the analysis of 1,4-Dioxane in drinking water.[7] The method involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.[7][9] this compound is used as a surrogate standard to monitor the performance of the extraction and analytical process.[10]

-

Wastewater and Industrial Discharge Analysis (EPA Method 1624): This method utilizes isotopic dilution GC-MS for the determination of 1,4-Dioxane.[5][6] A known amount of this compound is added to the sample as an isotope dilution standard to correct for the variability of the analytical technique.[5][6]

-

Volatile Organic Compounds (VOC) Analysis (EPA Method 8260): While 1,4-Dioxane purges poorly, this method can be adapted for its analysis.[7] The use of this compound as an internal standard is recommended to compensate for poor purge efficiency and improve precision and accuracy.[7]

-

Semivolatile Organic Compounds (SVOC) Analysis (EPA Method 8270): This method, when modified for SIM and isotope dilution, provides a robust approach for 1,4-Dioxane analysis.[9] The use of this compound as an isotope dilution standard compensates for poor extraction efficiency.[7][11]

Quantitative Data Summary